

Technical Support Center: Enhancing the Bioavailability of Jalapinolic Acid in Experimental Models

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Compound of Interest

Compound Name: *Jalapinolic acid*

Cat. No.: *B1672778*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of **Jalapinolic acid**.

Frequently Asked Questions (FAQs)

Q1: What is **Jalapinolic acid** and why is its bioavailability a concern?

A1: **Jalapinolic acid**, also known as 11-hydroxyhexadecanoic acid, is a hydroxy fatty acid found in various plants.[1][2] Its therapeutic potential is being explored for various applications. However, like many fatty acids, **Jalapinolic acid** has low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.[3] Poor bioavailability can lead to high inter-individual variability in clinical response and may necessitate higher doses, which can increase the risk of side effects.

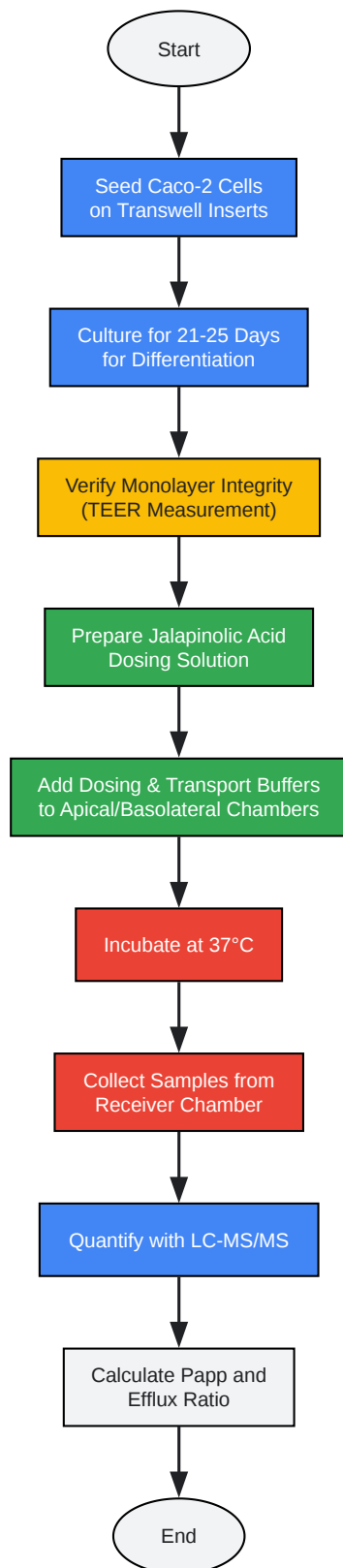
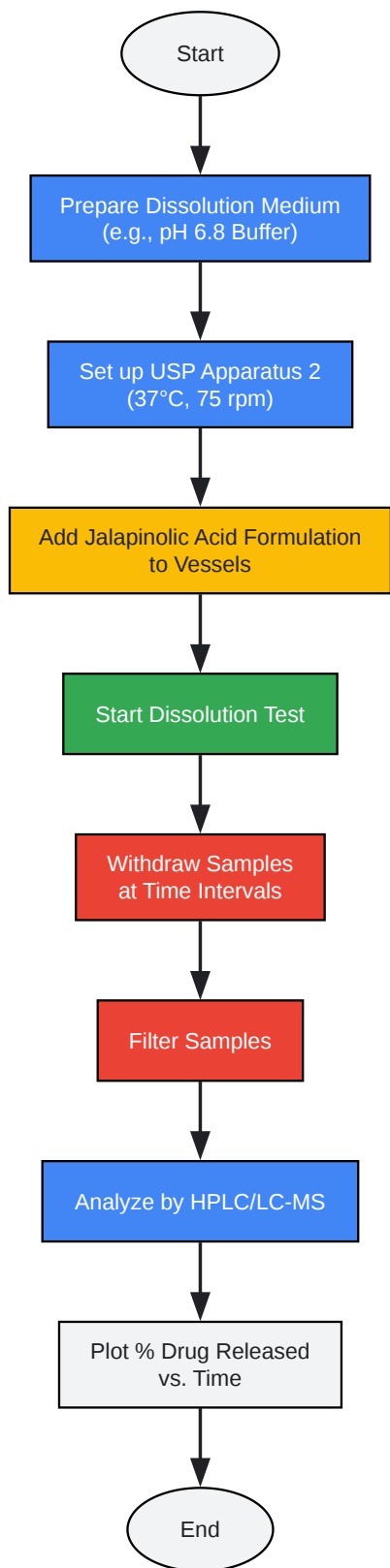
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like **Jalapinolic acid**?

A2: The main strategies focus on improving the solubility and/or permeability of the compound. These include:

- **Particle Size Reduction:** Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can enhance the dissolution rate.
- **Solid Dispersions:** Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.
- **Nanoformulations:** Encapsulating the drug in nanocarriers such as nanoparticles, nanoemulsions, or liposomes can improve solubility, protect the drug from degradation, and facilitate its transport across biological membranes.
- **Complexation:** Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of the drug.
- **Use of Solubilizing Excipients:** Incorporating surfactants, co-solvents, or lipids in the formulation can enhance the solubilization of the drug in the gastrointestinal tract.

Q3: Are there any known signaling pathways associated with **Jalapinolic acid**?

A3: While specific signaling pathways for **Jalapinolic acid** are not extensively documented, it belongs to the Jasmonate family of lipid-derived hormones in plants. Jasmonates are known to be involved in a variety of plant defense and developmental processes. Their signaling often involves the SCF(COI1)-JAZ co-receptor complex, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors like MYC2.^{[4][5]} These transcription factors then regulate the expression of jasmonate-responsive genes. It is plausible that **Jalapinolic acid** could interact with or modulate these or similar pathways in mammalian systems, but further research is needed to confirm this.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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